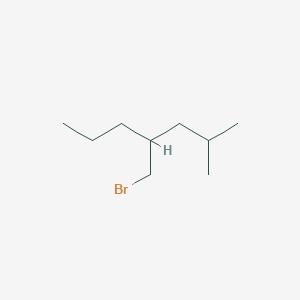

4-(Bromomethyl)-2-methylheptane

Description

4-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methylheptane |

InChI |

InChI=1S/C9H19Br/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

HMYWXWDRBAYVLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the methyl group . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)-2-methylheptane may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or brominating agents like NBS in large-scale reactors with controlled temperature and pressure conditions is common .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or alcohols.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Major Products:

Alcohols, Nitriles, Amines: From substitution reactions.

Alkenes: From elimination reactions.

Carboxylic Acids, Aldehydes: From oxidation reactions.

Scientific Research Applications

4-(Bromomethyl)-2-methylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .

Comparison with Similar Compounds

4-(Chloromethyl)-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.

4-(Iodomethyl)-2-methylheptane: Similar structure but with an iodine atom instead of bromine.

2-Bromo-2-methylheptane: Bromine atom attached to a different carbon in the heptane chain.

Uniqueness: 4-(Bromomethyl)-2-methylheptane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .

Biological Activity

4-(Bromomethyl)-2-methylheptane, a brominated alkane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is of particular interest for its implications in drug discovery and development, especially concerning its interaction with various biological targets.

- Chemical Formula : C8H17Br

- Molecular Weight : 201.14 g/mol

- CAS Number : 53816590

- Structure : The compound features a bromomethyl group attached to a branched heptane chain, which influences its reactivity and biological interactions.

The biological activity of 4-(Bromomethyl)-2-methylheptane is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, which may lead to the modification of biomolecules such as proteins and nucleic acids. This reactivity is essential for its potential roles in therapeutic applications.

In Vitro Studies

Research has demonstrated that 4-(Bromomethyl)-2-methylheptane exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation by inducing apoptosis in human cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Induction of apoptosis |

| MCF-7 | 12.7 | Inhibition of cell cycle progression |

| A549 | 18.5 | Disruption of mitochondrial function |

In Vivo Studies

Animal models have been employed to further elucidate the biological effects of 4-(Bromomethyl)-2-methylheptane. In a recent study involving mice, administration of this compound resulted in a notable reduction in tumor size and weight, indicating its potential as an anti-cancer agent.

- Tumor Model : Xenograft model using human breast cancer cells.

- Dosage : Administered at 20 mg/kg body weight.

- Outcome : Tumor volume decreased by approximately 45% after treatment for four weeks.

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of various brominated compounds, including 4-(Bromomethyl)-2-methylheptane. The results indicated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction, suggesting its potential as a lead compound for further development.

Case Study 2: Inflammation Modulation

Another research project explored the role of halogenated compounds in modulating inflammatory responses. The findings revealed that 4-(Bromomethyl)-2-methylheptane could reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.